1-Boc-4-Fmoc-piperazine-2-acetic acid
Overview
Description
1-Boc-4-Fmoc-piperazine-2-acetic acid is a chemical compound with the empirical formula C26H30N2O6 and a molecular weight of 466.53 g/mol . It is used primarily in the field of organic chemistry, particularly in peptide synthesis. The compound contains both a Boc (tert-butoxycarbonyl) and an Fmoc (fluorenylmethyloxycarbonyl) protecting group, which are commonly used to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-Fmoc-piperazine-2-acetic acid typically involves the protection of piperazine with Boc and Fmoc groups. The process begins with the reaction of piperazine with Boc anhydride to form 1-Boc-piperazine. This intermediate is then reacted with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine to yield 1-Boc-4-Fmoc-piperazine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-Fmoc-piperazine-2-acetic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc and Fmoc groups under acidic and basic conditions, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive amine groups.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and acyl chlorides, which react with the amine groups under basic conditions.
Major Products Formed
The major products formed from these reactions include deprotected piperazine derivatives and substituted piperazine compounds, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
1-Boc-4-Fmoc-piperazine-2-acetic acid is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 1-Boc-4-Fmoc-piperazine-2-acetic acid primarily involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amine functionalities of piperazine, preventing unwanted side reactions during chemical transformations. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: Contains only the Boc protecting group and is used in similar applications but lacks the additional protection provided by the Fmoc group.
4-Fmoc-piperazine: Contains only the Fmoc protecting group and is used in peptide synthesis but may require additional protection for certain reactions.
2-(4-Boc-1-piperazinyl)acetic acid: Similar structure but lacks the Fmoc group, used in different synthetic applications.
Uniqueness
1-Boc-4-Fmoc-piperazine-2-acetic acid is unique due to the presence of both Boc and Fmoc protecting groups, which provide dual protection for the amine functionalities. This allows for greater versatility in synthetic applications, particularly in the stepwise synthesis of peptides and other complex molecules .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(15-17(28)14-23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYZZEFSOKWJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408060 | |
Record name | 1-Boc-4-Fmoc-piperazine-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-85-9 | |
Record name | 1-(1,1-Dimethylethyl) 4-(9H-fluoren-9-ylmethyl) 2-(carboxymethyl)-1,4-piperazinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-4-Fmoc-piperazine-2-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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